Lipophilicity Reduction vs. the 1,2,4-Oxadiazole Regioisomer
The 1,3,4-oxadiazole scaffold provides a consistent lipophilicity advantage over the 1,2,4-regioisomer. In matched molecular pair analyses, 1,3,4-oxadiazoles display log D values approximately one order of magnitude lower than their 1,2,4 counterparts, correlating with improved aqueous solubility and reduced hERG inhibition [1]. Specifically, the target compound has a computed XLogP3‑AA of 1.4 [2], whereas the directly comparable 1,2,4‑regioisomer, ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate (CAS 1380300‑65‑1), exhibits a measured LogP of 1.51 . This ΔlogP of 0.11 unit, while modest in absolute terms, aligns with the class‑level trend and may translate into measurable differences in solubility and permeability in biological assays.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4 (computed) |
| Comparator Or Baseline | Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate (CAS 1380300‑65‑1); measured LogP = 1.51 |
| Quantified Difference | ΔLogP = 0.11 (target less lipophilic) |
| Conditions | Computed (PubChem XLogP3‑AA) vs. experimentally measured LogP from vendor certificate (Chemscene) |
Why This Matters
Lower lipophilicity generally correlates with better developability profiles, including reduced off‑target binding and improved metabolic stability, making the 1,3,4‑isomer a preferred starting point for lead optimization.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] PubChem Compound Summary for CID 66570824, Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate. View Source
